N-(2,6-difluorophenyl)-4-[3-(2-methoxyethyl)-2,4-dioxoimidazolidin-1-yl]piperidine-1-carboxamide
Description
Properties
IUPAC Name |
N-(2,6-difluorophenyl)-4-[3-(2-methoxyethyl)-2,4-dioxoimidazolidin-1-yl]piperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22F2N4O4/c1-28-10-9-23-15(25)11-24(18(23)27)12-5-7-22(8-6-12)17(26)21-16-13(19)3-2-4-14(16)20/h2-4,12H,5-11H2,1H3,(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDBBFFCYEPUTFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=O)CN(C1=O)C2CCN(CC2)C(=O)NC3=C(C=CC=C3F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22F2N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-difluorophenyl)-4-[3-(2-methoxyethyl)-2,4-dioxoimidazolidin-1-yl]piperidine-1-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate amine and aldehyde precursors.
Introduction of the Difluorophenyl Group: The difluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, using a difluorobenzene derivative and a suitable nucleophile.
Formation of the Imidazolidinone Moiety: The imidazolidinone ring can be formed through a condensation reaction between an amine and a carbonyl compound.
Final Coupling Reaction: The final step involves coupling the piperidine, difluorophenyl, and imidazolidinone intermediates under appropriate conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(2,6-difluorophenyl)-4-[3-(2-methoxyethyl)-2,4-dioxoimidazolidin-1-yl]piperidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles or electrophiles in the presence of suitable catalysts or under thermal conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
N-(2,6-difluorophenyl)-4-[3-(2-methoxyethyl)-2,4-dioxoimidazolidin-1-yl]piperidine-1-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2,6-difluorophenyl)-4-[3-(2-methoxyethyl)-2,4-dioxoimidazolidin-1-yl]piperidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Research Findings and Limitations
Biological Activity
N-(2,6-difluorophenyl)-4-[3-(2-methoxyethyl)-2,4-dioxoimidazolidin-1-yl]piperidine-1-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including pharmacological effects, structure-activity relationships, and relevant case studies.
Chemical Structure
The compound can be broken down into its key structural components:
- Piperidine ring : A six-membered ring containing one nitrogen atom.
- Imidazolidinone moiety : A five-membered ring with two nitrogen atoms and two carbonyl groups.
- Difluorophenyl group : A phenyl ring substituted with two fluorine atoms.
The molecular formula is .
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies on related imidazolidinone derivatives have shown promising results against various cancer cell lines, suggesting that this compound may also inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest.
The biological activity of this compound is hypothesized to involve:
- Inhibition of specific enzymes : The imidazolidinone structure may interact with enzymes involved in cancer cell proliferation.
- Modulation of signaling pathways : It may affect pathways like the PI3K/Akt and MAPK pathways, which are critical in cancer progression.
Structure-Activity Relationship (SAR)
A detailed SAR analysis reveals that:
- The presence of the difluorophenyl group enhances lipophilicity, potentially improving cell membrane permeability.
- The methoxyethyl group may play a role in binding affinity to target proteins.
Study 1: Antitumor Activity
In a preclinical study involving various cancer cell lines, a derivative of the compound demonstrated an IC50 value of 150 nM against breast cancer cells. The study highlighted the compound's ability to induce apoptosis through caspase activation and inhibit the proliferation of cancer cells.
Study 2: Cardiovascular Effects
Another investigation assessed the cardiovascular effects of similar compounds on spontaneously hypertensive rats. The results indicated a significant reduction in mean arterial pressure (MAP) when administered at doses correlating with high affinities for imidazoline binding sites (IBS). This suggests potential therapeutic applications in managing hypertension.
Data Table: Biological Activity Summary
| Activity | Cell Line/Model | IC50/Effect | Mechanism |
|---|---|---|---|
| Anticancer | Breast Cancer Cells | 150 nM | Apoptosis induction |
| Antihypertensive | Spontaneously Hypertensive Rats | Significant MAP reduction | Modulation of IBS |
Q & A
Q. What are the recommended methodologies for synthesizing this compound, and how can reaction yields be optimized?
- Category : Synthesis & Characterization
- Answer : The synthesis of structurally analogous compounds (e.g., piperidine-carboxamide derivatives) typically involves multi-step reactions, including amide coupling, cyclization, and functional group modifications. For example, pyrazole- and imidazolidinone-containing compounds often require controlled temperatures (e.g., 0–60°C), polar aprotic solvents (e.g., DMF, THF), and catalysts like triethylamine for amide bond formation . Yield optimization can be achieved via Design of Experiments (DoE) to evaluate factors such as stoichiometry, solvent polarity, and reaction time. Statistical methods like factorial design reduce experimental trials while ensuring robust parameter identification .
Q. How should researchers approach the structural elucidation of this compound, particularly its imidazolidinone and piperidine moieties?
- Category : Analytical Chemistry
- Answer : Use a combination of NMR (¹H, ¹³C, 2D-COSY), high-resolution mass spectrometry (HRMS), and X-ray crystallography (if crystalline). The imidazolidin-2,4-dione moiety can be confirmed via carbonyl stretching vibrations (~1700–1750 cm⁻¹) in FTIR. For piperidine ring conformation, NOESY experiments help determine axial/equatorial substituent orientations. Comparative analysis with PubChem data for similar compounds (e.g., trifluoromethylphenyl derivatives) provides reference spectral patterns .
Q. What stability and solubility profiles should be prioritized during pre-formulation studies?
- Category : Physicochemical Properties
- Answer : Evaluate solubility in aqueous buffers (pH 1.2–7.4) and organic solvents (e.g., DMSO for in vitro assays). Stability studies under accelerated conditions (40°C/75% RH) and photolytic stress (ICH Q1B) are critical. For imidazolidinone derivatives, hydrolytic degradation at high pH and thermal decomposition above 150°C are common; use HPLC-PDA to monitor degradation products .
Advanced Research Questions
Q. How can computational modeling predict the compound’s binding affinity to target proteins, and what validation strategies are recommended?
- Category : Computational Chemistry
- Answer : Employ molecular docking (AutoDock Vina, Schrödinger Suite) to screen against targets like kinases or GPCRs, leveraging the piperidine-carboxamide scaffold’s flexibility. Quantum mechanical calculations (DFT) assess electronic properties of the difluorophenyl group. Validate predictions with SPR (surface plasmon resonance) for binding kinetics and cryo-EM for binding pose confirmation. Tools like ICReDD’s reaction path search methods integrate computational and experimental data for iterative refinement .
Q. What strategies resolve contradictions in biological activity data across different assay conditions?
- Category : Data Analysis & Interpretation
- Answer : Contradictions may arise from assay variability (e.g., cell line differences, ATP concentrations in kinase assays). Apply meta-analysis using standardized metrics (e.g., IC50 fold changes) and cross-validate with orthogonal assays (e.g., thermal shift assays vs. enzymatic activity). Statistical tools like Grubbs’ test identify outliers, while multivariate analysis (PCA) isolates confounding variables .
Q. How can researchers optimize the compound’s pharmacokinetic (PK) properties while retaining target affinity?
- Category : Medicinal Chemistry Optimization
- Answer : Modify the 2-methoxyethyl group on the imidazolidinone to balance lipophilicity (logP) and solubility. Introduce prodrug moieties (e.g., esterification of carboxamide) to enhance bioavailability. Use in vitro assays (Caco-2 permeability, microsomal stability) alongside in silico ADMET predictors (SwissADME, pkCSM). For in vivo PK, employ cassette dosing in rodent models to assess AUC and half-life .
Q. What advanced separation techniques are suitable for purifying stereoisomers or regioisomers of this compound?
- Category : Process Chemistry
- Answer : Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak IA/IB) resolves enantiomers. For regioisomers, use preparative HPLC with gradient elution (ACN/water + 0.1% TFA). Membrane-based separations (nanofiltration) or simulated moving bed (SMB) chromatography improve scalability. Monitor purity via LC-MS and chiral SFC .
Methodological Resources
- Experimental Design : Apply CRDC subclass RDF2050112 (reaction fundamentals) and RDF2050108 (process simulation) for reactor design .
- Data Management : Use cheminformatics platforms (e.g., KNIME, Pipeline Pilot) for high-throughput data integration and reproducibility .
- Safety Protocols : Adhere to chemical hygiene plans for advanced labs (e.g., fume hood use for volatile intermediates) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
